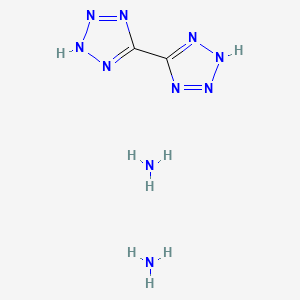

5,5'-Bis-1H-tetrazole diammonium salt

説明

Research Context and Significance in Nitrogen-Rich Chemistry

Role as a High-Nitrogen Content Material

The most prominent feature of 5,5'-Bis-1H-tetrazole diammonium salt is its extraordinary nitrogen content, which constitutes approximately 81.36% of its total molecular weight. This exceptionally high nitrogen percentage places the compound among the most nitrogen-rich stable materials currently known. The significance of such a high nitrogen content lies in the large positive enthalpy of formation associated with the numerous N-N and C-N bonds within the tetrazole rings. acs.org Upon decomposition, these bonds break to form the highly stable dinitrogen (N₂) gas, releasing a substantial amount of energy. This property is a defining characteristic of high-nitrogen materials and is central to their utility in energetic applications. acs.orgresearchgate.net The molecule's structure consists of a central C-C bond connecting two five-membered aromatic heterocycles, each containing four nitrogen atoms. This nitrogen-dense framework is a primary reason for its investigation as a "green" or environmentally friendly energetic material, as its decomposition products are predominantly non-toxic nitrogen gas. researchgate.netrsc.org

Relevance in High-Energy-Density Materials (HEDMs) Research

This compound is a significant compound in the research and development of High-Energy-Density Materials (HEDMs). nih.gov HEDMs are a class of energetic materials that store large amounts of chemical energy, which can be released rapidly. Bistetrazole-based compounds are recognized as a novel class of high-nitrogen energetic molecules that possess high energy density and are often less sensitive to external stimuli like impact and friction compared to traditional explosives. nih.gov

The high nitrogen content and resulting high heat of formation make this compound a valuable precursor for the synthesis of more complex energetic salts and materials. acs.orgnih.gov Researchers engineer derivatives by introducing various functionalities to the bistetrazole backbone to improve properties like density, oxygen balance, and detonation performance. rsc.orgresearchgate.net For instance, the introduction of N-oxides can lead to compounds with higher densities and stabilities. rsc.org The energetic performance of bistetrazole derivatives, including detonation velocities and pressures, often surpasses that of conventional explosives like RDX. rsc.orgresearchgate.net Beyond military applications, the compound is useful as a low-toxicity, easy-to-handle gas-generating agent, particularly for automotive airbag systems, due to its ability to rapidly release large volumes of nitrogen gas upon thermal decomposition. google.com

Historical Perspective on Bistetrazole Chemistry

The scientific journey of bistetrazoles from laboratory curiosities to important energetic materials has been marked by significant advancements in their synthesis and a growing understanding of their energetic potential.

Evolution of Synthetic Methodologies for Bistetrazoles and their Salts

A significant evolution in the synthesis of this compound was the development of a one-pot aqueous process. This widely adopted method involves the reaction of dicyan with sodium azide (B81097) and ammonium (B1175870) chloride. google.com The process is typically carried out by adding dicyan to an aqueous solution containing sodium azide and ammonium chloride at a low temperature, followed by heating. google.com The reaction proceeds through a 5-cyano-1H-tetrazole intermediate, which is then converted to the final product. google.com This methodology is favored for its efficiency, high yield, and the ability to produce the diammonium salt in a highly pure, crystalline form. google.com More recent research continues to explore novel synthetic pathways, such as the [3 + 2] cycloaddition reactions, to create a wider range of asymmetric and functionalized bistetrazoles with tailored properties. acs.org

Early Recognition of Energetic Potential

The energetic potential of bistetrazoles was recognized relatively early in their history. The tetrazole ring itself, with its high nitrogen content and significant heat of formation, was identified as a promising "explosophore" for designing new energetic materials. rsc.orgacs.org Early patents and literature disclosed methods for preparing bistetrazoles and noted their potential applications. google.com For example, F. Einberg's 1964 publication in the Journal of Organic Chemistry described a synthesis for 5,5'-bi-1H-tetrazole diammonium salt. google.com The utility of these compounds as gas-generating agents for applications like airbags was an early driver of research, highlighting their ability to decompose rapidly and produce large volumes of gas. google.com This early recognition laid the foundation for decades of subsequent research aimed at harnessing and optimizing the energetic properties of the bistetrazole framework for a variety of high-performance applications. rsc.orgacs.org

Scope of Academic Inquiry

The academic inquiry into this compound and its derivatives is broad and dynamic, reflecting its importance in materials science. A primary focus of current research is the design and synthesis of new, high-performance, and insensitive energetic materials. researchgate.netnih.gov This involves creating novel bistetrazole-based energetic salts by combining the bistetrazole anion with various nitrogen-rich cations to enhance properties like density, thermal stability, and detonation performance. researchgate.netresearchgate.netnih.gov

Computational chemistry plays a crucial role in modern research. nih.gov Scientists use molecular auto-generation and quantum chemical calculations, often combined with machine learning models, to screen vast libraries of potential bistetrazole-based molecules. nih.govrsc.org This computational approach accelerates the discovery of candidates with high energy, low sensitivity, and high density, guiding experimental synthesis efforts. nih.govrsc.org Furthermore, significant research is dedicated to the characterization of these materials, including their crystal structures, thermal decomposition mechanisms, and performance under various conditions. nih.govbit.edu.cn The overarching goal is to develop next-generation energetic materials that are not only more powerful but also safer to handle and more environmentally benign than their predecessors. rsc.orgacs.org

Data Tables

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | azane;5-(2H-tetrazol-5-yl)-2H-tetrazole | lookchem.com |

| CAS Number | 3021-02-1 | lookchem.comchemicalbook.com |

| Molecular Formula | C₂H₈N₁₀ | nih.govchemicalbook.com |

| Molecular Weight | 172.15 g/mol | chemicalbook.com |

| Nitrogen Content | ~81.36% | |

| Appearance | White crystalline solid | indiamart.com |

| Water Solubility | 12.124 g/L at 20°C | lookchem.comchemicalbook.com |

| Hydrogen Bond Donor Count | 4 | lookchem.com |

| Hydrogen Bond Acceptor Count | 8 | lookchem.com |

Comparative Energetic Properties

This table presents calculated detonation properties for bistetrazole derivatives to provide context for their performance as HEDMs.

| Compound | Density (g cm⁻³) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) | Source |

| (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | 1.86 (at 298 K) | 9017 | Not Specified | rsc.orgresearchgate.net |

| Dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50) | 1.918 | 9698 | 42.4 | nih.gov |

| RDX (Reference) | 1.82 | 8795 | Not Specified | rsc.orgrsc.org |

| Various Energetic Salts of 5-(tetrazol-5-yl)tetrazolate (HBT⁻) | 1.55 - 1.75 | 7677 - 9487 | 19.4 - 33.6 | researchgate.netnih.gov |

Structure

3D Structure of Parent

特性

IUPAC Name |

azane;5-(2H-tetrazol-5-yl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N8.2H3N/c3-1(4-8-7-3)2-5-9-10-6-2;;/h(H,3,4,7,8)(H,5,6,9,10);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTARFAXHMRZEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=N1)C2=NNN=N2.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | 5,5'-Bi-2H-tetrazole, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3021-02-1 | |

| Record name | 5,5'-Bi-2H-tetrazole, ammonium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003021021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5'-Bi-2H-tetrazole, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,5'-Bis-1H-tetrazol, Diammoniumsalz | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes to 5,5'-Bis-1H-tetrazole Diammonium Salt

The synthesis of this compound can be accomplished through several established routes, primarily classified as either one-pot aqueous protocols or stepwise approaches. These methods leverage common, industrially available starting materials to construct the bistetrazole framework. google.com

The one-pot aqueous synthesis is a widely utilized and efficient method for preparing this compound. This approach is valued for its procedural simplicity, scalability, and high yield, as it avoids the isolation of intermediate compounds. google.com The general process involves reacting dicyan or a cyanide source with sodium azide (B81097) and ammonium (B1175870) chloride within an aqueous medium. google.comgoogle.com The final product, being sparingly soluble, conveniently crystallizes from the reaction mixture, facilitating its isolation in a highly pure form. google.comgoogle.com

This procedure involves the reaction of a cyanide source—such as hydrogen cyanide, sodium cyanide, or potassium cyanide—with sodium azide. google.com In an alternative and frequently cited method, gaseous dicyan is introduced into an aqueous solution containing sodium azide and ammonium chloride. google.comgoogle.com The reaction proceeds through the formation of a disodium (B8443419) salt of 5,5'-bi-1H-tetrazole, which is then treated with ammonium chloride to precipitate the desired diammonium salt. google.com This direct conversion to the sparingly soluble ammonium salt is advantageous compared to isolating the water-soluble disodium salt, which would necessitate more complex workup steps like condensation. google.com

The synthesis is significantly facilitated by the presence of a catalyst, with copper(II) sulfate (B86663) being a preferred and effective choice. google.comgoogle.com The copper salt plays a crucial role in the cyclization reaction that forms the tetrazole rings. google.comgoogle.com In procedures starting from hydrogen cyanide, the copper(II) sulfate catalyzes the oxidation and subsequent cyclization steps. google.comgoogle.com The catalytic system may sometimes be enhanced by combining copper sulfate with ferric sulfate for improved efficiency. The copper ions are believed to bind to functional groups of the reactants, denaturing proteins and promoting the necessary chemical transformations. orst.edu Following the primary reaction, residual copper impurities can be removed by forming a copper-ammonia-5,5'-bi-1H-tetrazole complex, which precipitates and can be filtered off to yield a highly pure final product. google.com

Precise control of pH and temperature is critical for maximizing the yield and purity of the final product in one-pot syntheses. The reaction is typically initiated at low temperatures, and the pH of the solution is carefully maintained between 5 and 6 through the addition of a weak acid. google.comgoogle.com This is followed by a heating phase to facilitate the oxidation and cyclization reactions. google.com

The table below outlines a typical set of parameters for the one-pot synthesis.

| Parameter | Condition | Purpose | Source |

|---|---|---|---|

| Initial Temperature | Cooled (e.g., 3-5°C) | Controlled introduction of gaseous reactants like dicyan. | google.com |

| pH | 5 to 6 | To control the oxidation and cyclization reaction. | google.comgoogle.com |

| Reaction Temperature | Heated from room temperature up to 100°C | To initiate and complete the cyclization. | |

| Ammonium Chloride Addition | Maintained at elevated temperature (e.g., 80°C) for 1-3 hours | To facilitate the formation of the diammonium salt. | google.com |

| Crystallization | Cooling (e.g., down to 6-10°C) | To precipitate the sparingly soluble product. | google.com |

In addition to one-pot methods, this compound can be prepared via a stepwise approach. This method provides greater control over the reaction by proceeding through a distinct, isolatable intermediate. google.com The process generally involves first synthesizing 5-cyano-1H-tetrazole, which is then converted to the final bistetrazole product in a subsequent step. google.comgoogle.com

The key step in this approach is the controlled formation of the 5-cyano-1H-tetrazole intermediate. google.com This is typically achieved by reacting dicyan with sodium azide and ammonium chloride at a moderately elevated temperature. google.comgoogle.com Once the formation of the intermediate is complete, the reaction conditions are changed, specifically by increasing the temperature, to drive the conversion of the 5-cyano-1H-tetrazole to the 5,5'-bi-1H-tetrazole structure. google.comgoogle.com The reaction progress is often monitored by liquid chromatography to ensure the intermediate is consumed before product isolation.

The table below details the distinct stages of the stepwise synthesis.

| Step | Reaction | Temperature | Duration | Source |

|---|---|---|---|---|

| 1 | Formation of 5-cyano-1H-tetrazole intermediate from dicyan. | 45–55°C | 0.5–2 hours | google.com |

| 2 | Conversion of intermediate to 5,5'-bi-1H-tetrazole. | 85–95°C | 3–8 hours | google.com |

| 3 | Reaction with ammonium chloride and crystallization. | Cooling after addition at ~80°C | Variable | google.com |

Reaction from Dicyan, Sodium Azide, and Ammonium Chloride.google.comgoogle.comgoogle.com

An industrially significant and efficient method for preparing this compound is a one-pot synthesis that utilizes dicyan, sodium azide, and ammonium chloride in an aqueous medium. google.comgoogle.com This process is advantageous because it allows for the direct synthesis and isolation of the desired salt, which precipitates from the reaction mixture as sparingly soluble crystals, ensuring a high yield of over 90% and high purity with a simple filtration step. google.com

The reaction is typically performed in a two-stage heating process. google.comgoogle.com Initially, dicyan is introduced into a cooled aqueous solution containing sodium azide and ammonium chloride. google.comgoogle.com The reaction mixture is then heated to a temperature of 45-55°C for 0.5 to 2 hours. google.com During this first stage, an intermediate, 5-cyano-1H-tetrazole, is synthesized. google.com Subsequently, the temperature is raised to between 85°C and 95°C for 3 to 8 hours to convert the intermediate into the final this compound. google.com

Stoichiometric Considerations and Molar Ratios.google.comgoogle.com

The efficiency and yield of the synthesis from dicyan are highly dependent on the relative amounts of the reactants. Specific molar ratios have been identified to optimize the production of the diammonium salt. google.comgoogle.com The process involves carefully controlling the proportions of sodium azide (B) to both ammonium chloride (A) and dicyan (C). google.com

| Molar Ratio | Recommended Range | Reference |

|---|---|---|

| Sodium Azide (B) / Ammonium Chloride (A) | 0.9 to 1.5 | google.comgoogle.com |

| Sodium Azide (B) / Dicyan (C) | 4.0 to 2.0 | google.comgoogle.com |

These ratios are crucial for ensuring the reaction proceeds efficiently, leading to a high yield and purity of the final product. google.com

Advanced Reaction Mechanisms and Pathways

Oxidation and Cyclization Processes.benchchem.comuni-muenchen.de

The formation of the bistetrazole ring system from precursors like dicyan involves sophisticated oxidation and cyclization steps. One proposed pathway involves an initial reaction to form a 5-cyano-1H-tetrazole intermediate. google.com The subsequent conversion to the bistetrazole structure requires the transformation of the remaining nitrile group into a second tetrazole ring.

In some synthetic variations, an explicit oxidation step is introduced to facilitate the cyclization. For instance, after forming an intermediate, aqueous hydrogen peroxide can be slowly added at a controlled pH (between 5 and 6). Heating this mixture initiates the oxidation and cyclization, leading to the formation of the 5,5'-bistetrazole core. The fundamental reaction for forming the tetrazole ring is the [3+2] dipolar cycloaddition between a nitrile (C≡N) group and an azide source. organic-chemistry.orgsciforum.net Catalysts can be used to polarize the C≡N bond, making it more susceptible to nucleophilic attack by the azide ion. organic-chemistry.org

Protonation and Salt Formation Dynamics.benchchem.comgoogle.com

The final stage of the synthesis is the protonation of the 5,5'-bistetrazole dianion by ammonium cations (NH₄⁺) to form the stable diammonium salt. In the synthesis starting from dicyan, the ammonium chloride added at the beginning serves as the source for these cations. google.comgoogle.com

Comparison with Synthesis of Related Tetrazolate Salts (e.g., Azotetrazolates).acs.orgsciencemadness.org

The synthesis of 5,5'-Bis-1H-tetrazole differs significantly from the methods used to produce other related high-nitrogen salts, such as azotetrazolates. While both are valued for their energetic properties, their core structures are assembled through distinct chemical pathways.

The synthesis of 5,5'-bistetrazole typically involves building the heterocyclic rings from a non-cyclic precursor containing a carbon-carbon bond, such as dicyan. google.comgoogle.com This method relies on cycloaddition reactions where azide ions react with nitrile groups. sciforum.net

In contrast, the synthesis of 5,5'-azotetrazole and its salts often starts with a pre-formed tetrazole ring, specifically 5-aminotetrazole (B145819). sciencemadness.org The key step is an oxidative coupling reaction that joins two 5-aminotetrazole molecules at their nitrogen atoms, forming an azo (-N=N-) bridge between the rings. sciencemadness.org This process does not create the tetrazole rings themselves but rather links them together.

| Feature | 5,5'-Bis-1H-tetrazole Synthesis | 5,5'-Azotetrazolate Synthesis |

|---|---|---|

| Starting Material (Typical) | Dicyan (a C₂ source) and Sodium Azide. google.comgoogle.com | 5-Aminotetrazole. sciencemadness.org |

| Key Reaction Type | [3+2] Cycloaddition. sciforum.net | Oxidative N-N Coupling. sciencemadness.org |

| Bond Formed Between Rings | Carbon-Carbon (C-C) | Nitrogen-Nitrogen Azo (-N=N-) |

| Core Mechanism | Building the tetrazole rings onto a carbon backbone. | Linking two existing tetrazole rings. sciencemadness.org |

This fundamental difference in synthetic strategy—ring formation versus ring coupling—highlights the distinct chemical nature of the C-C linked bistetrazoles compared to the N-N linked azotetrazoles.

Purification Strategies and Yield Optimization for Academic Research

Recrystallization is a fundamental technique for purifying solid compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent or solvent system. For this compound, which is a salt with a high nitrogen content, the choice of solvent is critical.

Solvent Selection and Solubility Profile:

The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but exhibit high solubility at an elevated temperature. libretexts.org Given the polar and ionic nature of this compound, water is a commonly used and effective solvent for its recrystallization. rochester.edu The compound's solubility in water is significantly temperature-dependent, a key characteristic for successful recrystallization. While specific quantitative solubility data at various temperatures is not extensively published in academic literature, empirical evidence from synthetic procedures indicates its suitability. Organic solvents are generally poor choices for dissolving this salt due to its high polarity.

General Recrystallization Procedure:

A typical recrystallization process for this compound in an academic laboratory involves the following steps:

Dissolution: The crude salt is dissolved in a minimum amount of hot deionized water, typically near its boiling point, to create a saturated solution.

Hot Filtration: If any insoluble impurities are present, a hot filtration step is performed to remove them. This prevents the precipitation of the product along with the impurities.

Cooling: The hot, saturated solution is allowed to cool slowly to room temperature. This slow cooling promotes the formation of well-defined, larger crystals, which are generally purer than small, rapidly formed crystals. Seeding with a small crystal of the pure compound can be employed to induce crystallization if it does not occur spontaneously.

Isolation: The resulting crystals are collected by vacuum filtration.

Washing: The isolated crystals are washed with a small amount of cold water to remove any residual soluble impurities clinging to the crystal surfaces. google.com

Drying: The purified crystals are then dried, often under reduced pressure at a moderate temperature (e.g., 50°C), to remove the solvent. google.com

The effectiveness of recrystallization is dependent on the nature of the impurities. Impurities with significantly different solubility profiles from the desired product can be effectively removed.

Table 1: General Parameters for Recrystallization of this compound

| Parameter | Condition | Rationale |

| Solvent | Deionized Water | Good solubility at high temperatures and poor solubility at low temperatures for the polar salt. |

| Dissolution Temperature | Near boiling point of water (approx. 100°C) | To ensure complete dissolution of the compound and create a saturated solution. |

| Cooling Method | Slow cooling to room temperature | Promotes the formation of larger, purer crystals by allowing for selective crystallization. |

| Washing Solvent | Cold Deionized Water | To remove soluble impurities without significantly dissolving the purified product crystals. |

Metathesis, or double displacement, reactions provide an alternative and sometimes more effective route to obtaining high-purity this compound, particularly for removing specific types of impurities that are difficult to separate by simple recrystallization. This is especially relevant when the synthesis involves metal catalysts, such as copper, which can form stable complexes with the tetrazole rings.

Purification via Intermediate Salt Formation:

One effective method involves the conversion of the crude diammonium salt into an intermediate salt, which can be purified before being converted back to the desired diammonium salt. A notable example is the purification via the disodium salt. mt.com

The process can be summarized as follows:

The crude this compound, which may contain copper impurities from the synthesis, is dissolved in an aqueous solution of sodium hydroxide. This reaction converts the diammonium salt to the highly water-soluble 5,5'-bi-1H-tetrazole disodium salt.

In this basic solution, copper impurities can precipitate as a copper-ammonia-5,5'-bi-1H-tetrazole complex, which is insoluble. mt.com

The insoluble copper complex is removed by filtration. For enhanced purity, the filtrate can be further treated with a chelating resin to remove any remaining traces of metal ions. mt.com

The purified aqueous solution of the disodium salt is then reacted with an aqueous solution of ammonium chloride. This metathesis reaction leads to the precipitation of the sparingly soluble, highly pure this compound, which is then isolated by filtration. mt.comgoogle.com

This multi-step purification strategy is particularly effective for achieving high purity by targeting the removal of specific metal ion contaminants.

Yield Optimization:

Optimizing the yield is a crucial aspect of academic research, ensuring that sufficient material is available for further studies. Several factors can be controlled to maximize the yield of this compound.

In the common one-pot synthesis from dicyan, sodium azide, and ammonium chloride, the molar ratios of the reactants are a key determinant of the final yield. google.com The reaction proceeds through a 5-cyano-1H-tetrazole intermediate. Driving the reaction to completion by ensuring this intermediate is consumed is essential for a high yield. This is typically monitored by techniques like high-performance liquid chromatography (HPLC). google.com

Table 2: Factors Influencing Yield Optimization

| Factor | Parameter | Effect on Yield |

| Reactant Stoichiometry | Molar ratios of dicyan, sodium azide, and ammonium chloride | Proper ratios ensure the efficient conversion of starting materials to the product. |

| Reaction Time and Temperature | Controlled heating stages (e.g., 45-55°C then 85-95°C) | Ensures the formation and subsequent conversion of the intermediate to the final product. |

| Reaction Monitoring | HPLC analysis of the reaction mixture | Allows for the determination of reaction completion and minimizes the presence of unreacted intermediates in the final product. |

| Product Recovery | Treatment of the mother liquor | Enables the recovery of dissolved product and conversion of remaining intermediates, thereby increasing the overall isolated yield. |

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and elucidating the structural arrangement of the 5,5'-bis-1H-tetrazole diammonium salt. These methods probe the vibrational modes of the molecule, which are sensitive to bond strengths, molecular symmetry, and intermolecular interactions.

Fourier Transform Infrared (FT-IR) Spectroscopic Investigations

The FT-IR spectrum of this compound is characterized by a complex pattern of absorption bands that arise from the vibrations of the bistetrazole anion and the ammonium (B1175870) cations. The high-frequency region is dominated by the stretching vibrations of the N-H bonds in both the ammonium ions and the tetrazole rings. Broad and intense absorptions are typically observed in the range of 3400-2800 cm⁻¹, which are characteristic of the N-H stretching modes of the NH₄⁺ ions, often broadened due to extensive hydrogen bonding with the tetrazole anion. mindat.org The N-H stretching vibrations of the tetrazole ring itself also contribute to this region.

The mid-frequency region, from approximately 1700 to 900 cm⁻¹, reveals key information about the tetrazole ring structure. The C=N and N=N stretching vibrations of the tetrazole rings give rise to a series of strong and medium intensity bands. For tetrazole compounds, characteristic ring stretching and deformation vibrations are typically observed in the 1600-1300 cm⁻¹ range. rsc.org The in-plane bending vibrations of the N-H groups of the ammonium cations are also found in this region, typically around 1430 cm⁻¹. researchgate.net

The lower frequency region (below 900 cm⁻¹) contains bands corresponding to ring breathing modes, as well as out-of-plane bending and torsional vibrations of the bistetrazole framework.

Table 1: Illustrative FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2800 | Broad, Strong | ν(N-H) of NH₄⁺ and tetrazole ring |

| ~1630 | Medium | δ(N-H) of NH₄⁺, C=N stretching |

| ~1460 | Strong | Tetrazole ring stretching |

| ~1430 | Strong | δ(N-H) of NH₄⁺ |

| ~1100-900 | Medium-Strong | Tetrazole ring breathing and stretching modes |

| Below 900 | Weak-Medium | Ring torsional and out-of-plane bending modes |

| Note: This table is illustrative and based on typical values for similar compounds. Actual peak positions and intensities may vary. |

Raman Spectroscopic Studies

Raman spectroscopy provides complementary information to FT-IR, particularly for the symmetric vibrations of the bistetrazole anion. The Raman spectrum of this compound is expected to show strong bands corresponding to the symmetric stretching vibrations of the tetrazole rings. The symmetric N=N and C-N stretching modes are typically Raman active and appear as sharp, intense peaks.

The symmetric breathing vibration of the tetrazole rings, which involves the concerted expansion and contraction of the entire ring system, is also a characteristic and strong feature in the Raman spectrum. In contrast to the broad N-H stretching bands in the FT-IR spectrum, the corresponding Raman bands can be sharper, although still influenced by hydrogen bonding. The vibrations of the ammonium cation are also observable in the Raman spectrum. rsc.org

Table 2: Illustrative Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3000 | Medium | ν(N-H) of NH₄⁺ and tetrazole ring |

| ~1550 | Strong | Symmetric tetrazole ring stretching |

| ~1400 | Strong | Symmetric tetrazole ring stretching |

| ~1050 | Very Strong | Symmetric ring breathing |

| Below 900 | Weak-Medium | Ring deformation and torsional modes |

| Note: This table is illustrative and based on typical values for similar compounds. Actual peak positions and intensities may vary. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is a powerful tool for the definitive structural elucidation of this compound in solution. By probing the ¹H, ¹³C, and ¹⁵N nuclei, detailed information about the chemical environment of each atom can be obtained.

Proton (¹H) NMR Characterization

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, is expected to be relatively simple. Due to the rapid proton exchange with the solvent and between the ammonium cations and the tetrazole rings, the protons of the NH₄⁺ and the N-H of the tetrazole rings may appear as a single, broad resonance. The chemical shift of this peak would be highly dependent on the solvent, concentration, and temperature. In some cases, distinct signals for the ammonium and tetrazole N-H protons might be observed, particularly at low temperatures where proton exchange is slowed. For related bistetrazole compounds, the N-H proton of the tetrazole ring has been observed in the range of 15-17 ppm. The protons of the ammonium cation would be expected to resonate in a region typical for ammonium salts.

Table 3: Illustrative ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.0-8.0 (broad) | s (broad) | NH₄⁺ and N-H (tetrazole) |

| Note: This table is illustrative. The exact chemical shift and multiplicity can vary significantly based on experimental conditions. |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, a single resonance is expected for the two equivalent carbon atoms of the bistetrazole rings. The chemical shift of this carbon is influenced by the high nitrogen content of the tetrazole ring. In related tetrazole derivatives, the carbon atom of the tetrazole ring typically resonates in the range of 150-165 ppm.

Table 4: Illustrative ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C5 and C5' of the bistetrazole rings |

| Note: This table is illustrative and based on typical values for similar compounds. |

Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR Probes

Nitrogen NMR spectroscopy is particularly informative for nitrogen-rich compounds like this compound. Due to the quadrupolar nature of the ¹⁴N nucleus, its NMR signals are often broad, making ¹⁵N NMR, with its spin-1/2 nucleus, the preferred method for high-resolution studies, despite its lower natural abundance and sensitivity.

The ¹⁵N NMR spectrum is expected to show distinct signals for the different nitrogen environments in the bistetrazole anion and the ammonium cation. The tetrazole ring contains four chemically non-equivalent nitrogen atoms, which would give rise to four distinct resonances. The chemical shifts of these nitrogen atoms are sensitive to their position within the ring and their involvement in bonding and tautomeric equilibria. For tetrazole systems, ¹⁵N chemical shifts can span a wide range, from approximately -150 ppm to +50 ppm (relative to nitromethane). The nitrogen of the ammonium cation would appear as a single resonance at a chemical shift characteristic for NH₄⁺, typically around -350 to -370 ppm.

Table 5: Illustrative ¹⁵N NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~-360 | NH₄⁺ |

| ~-140 to +40 | N1, N2, N3, N4 of the tetrazole rings |

| Note: This table is illustrative and based on typical values for similar compounds. The exact chemical shifts require experimental determination. |

Mass Spectrometric Elucidation of Molecular Structure

Mass spectrometry confirms the molecular identity of this compound, which has a molecular weight of 172.15 g/mol and a molecular formula of C₂H₈N₁₀. chemicalbook.com Detailed mass spectrometric analysis shows a distinct molecular ion peak at a mass-to-charge ratio (m/z) of 172. The fragmentation patterns observed are characteristic of the compound's structure, primarily showing the loss of ammonia (B1221849) (NH₃) molecules and dinitrogen (N₂). This fragmentation behavior is consistent with the sequential decomposition of the ammonium salt and the subsequent breakdown of the nitrogen-rich tetrazole framework.

Solid-State Structural Determination via X-ray Diffraction

Single-crystal X-ray diffraction studies on compounds closely related to this compound have provided significant information regarding its crystalline form. researchgate.net These analyses are fundamental to understanding the molecule's conformation, how the ions are arranged in the crystal lattice, and the intermolecular forces that stabilize the structure. osti.govresearchgate.net

The 5,5'-bis(1H-tetrazolate) dianion exhibits a distinct molecular conformation. The two tetrazole rings are not coplanar; instead, they adopt a twisted arrangement relative to each other. This twisting is quantified by a dihedral angle of approximately 24.9 degrees, which arises from a combination of steric hindrance and electronic effects between the two heterocyclic rings.

Table 1: Selected Bond Parameters for the 5,5'-Bis(1H-tetrazolate) Anion

| Parameter | Value | Description |

| C-C bond length | ~1.46 Å | Connects the two tetrazole rings. |

| N-N bond lengths | 1.30 - 1.35 Å | Indicates aromatic character within the tetrazole rings. |

| Dihedral Angle | ~24.9° | The twist angle between the two tetrazole rings. |

Data sourced from analyses of related bitetrazole structures.

Crystallographic studies of related bitetrazole diammonium salts show that they typically crystallize in monoclinic systems. researchgate.net The arrangement of the diammonium cations and the bistetrazole anions in the crystal lattice leads to an efficient and dense packing. For these related salts, the unit cell accommodates four formula units (Z = 4). This efficient packing contributes to the calculated crystal density, which ranges from 1.52 to 1.62 g/cm³. The packing is dominated by an extensive network of hydrogen bonds that create a stable three-dimensional supramolecular framework. researchgate.netosti.gov

Table 2: Representative Crystallographic Data for Related Bitetrazole Diammonium Salts

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c (for related diolate) |

| a | 3.617 Å |

| b | 20.792 Å |

| c | 10.069 Å |

| β | 97.773° |

| Volume | ~750 ų |

| Z (Formula units per cell) | 4 |

Data is for closely related bitetrazole diammonium salts and may vary for the specific title compound. researchgate.net

The crystal structure of this compound is significantly stabilized by extensive hydrogen bonding networks. The primary interactions are strong N—H⋯N hydrogen bonds formed between the ammonium (NH₄⁺) cations, which act as hydrogen bond donors, and the nitrogen atoms of the tetrazolate rings, which serve as acceptors. academie-sciences.fr These interactions effectively link the ionic components into a robust three-dimensional architecture. The typical distance for these N—H⋯N hydrogen bonds ranges from 2.0 to 3.0 angstroms, with donor-acceptor angles that are optimal for strong hydrogen bonding. In hydrated forms of related compounds, such as 5,5′-(butane-1,4-diyl)bis(1H-tetrazole) dihydrate, N—H⋯O and O—H⋯N hydrogen bonds involving water molecules are also observed, further reinforcing the crystal lattice. researchgate.netrsc.org

Table 3: Common Hydrogen Bond Interactions in Bistetrazole Salts

| Donor (D) | Acceptor (A) | Type of Interaction | Typical Distance (D⋯A) |

| N-H (from NH₄⁺) | N (from tetrazole) | N—H⋯N | 2.0 - 3.0 Å |

| N-H (from tetrazole) | O (from H₂O) | N—H⋯O | Varies |

| O-H (from H₂O) | N (from tetrazole) | O—H⋯N | Varies |

Distances and interactions are based on the title compound and its close, often hydrated, analogs. researchgate.netrsc.org

The diammonium salt of 5,5'-bis-1H-tetrazole and its analogs typically crystallize in crystal systems of lower symmetry, such as the monoclinic system. A common space group reported for a related compound, diammonium 5,5-bistetrazole-1,1-diolate, is P2₁/c. researchgate.net Another polymorph of a similar molecule, 5,5'-(ethane-1,2-diyl)bis(1H-tetrazole), has been reported in both the P2₁/c and C2/m space groups, highlighting how subtle changes can influence crystal symmetry. nih.gov Specific details regarding crystallographic disorder for the title compound are not extensively documented in the available literature. However, in complex structures with multiple hydrogen bonding possibilities, some degree of positional disorder can sometimes be anticipated.

Polymorphism and Crystal Habit Studies

Polymorphism, the ability of a compound to exist in two or more crystal structures, is a significant phenomenon in energetic materials as different polymorphs can exhibit varying densities, thermal stabilities, and sensitivities. nih.gov While extensive studies have detailed the polymorphism of related tetrazole derivatives, specific research identifying multiple polymorphs of this compound is less common in open literature. However, the analysis of closely related compounds provides valuable insights into the expected crystallographic behavior.

Crystallographic analysis indicates that this compound typically crystallizes in a monoclinic system. The crystal structure is characterized by a complex three-dimensional network of hydrogen bonds. These interactions occur between the ammonium (NH₄⁺) cations and the nitrogen atoms of the tetrazole rings, creating a densely packed and stable ionic lattice. The tetrazole rings themselves are reported to adopt a twisted conformation relative to each other, with a dihedral angle of approximately 24.9 degrees, influenced by steric and electronic effects. researchgate.net

The study of different crystallization conditions, particularly the choice of solvent, has been shown to influence the final crystal structure of related energetic ionic salts. For instance, research on dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (a related bistetrazole) demonstrated that recrystallization from different solvents or solvent mixtures can lead to the formation of new crystalline products with distinct structures and properties. nih.gov This suggests that the polymorphic landscape of this compound could likely be explored and controlled through careful selection of crystallization parameters.

The crystal habit, or the external morphology of a crystal, is also a crucial factor for energetic materials, affecting properties such as bulk density, flowability, and processing characteristics. The habit is influenced by the internal crystal structure and the conditions of crystallization. While specific studies on the crystal habit of this compound are not extensively detailed, it is known to form as a dry powder or in the form of pellets and large crystals. echemi.com

Crystallographic Data for Related Bistetrazole Ammonium Salts

Below is a table summarizing representative crystallographic data for related bistetrazole salts, which can be considered indicative of the structural properties of this compound.

| Parameter | Representative Value for a Related Diammonium Bitetrazole Salt |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 3.617 |

| b (Å) | 20.792 |

| c (Å) | 10.069 |

| β (°) | 97.773 |

| Volume (ų) | ~750 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.52 - 1.62 |

| Data sourced from a study on related bitetrazole diammonium salts. |

Hydrogen Bonding and Molecular Conformation

The stability of the crystal lattice of this compound is significantly influenced by an extensive network of hydrogen bonds. The ammonium cations act as hydrogen bond donors, interacting with the nitrogen-rich tetrazole anions. This intricate network is a key factor in the compound's density and thermal stability.

The conformation of the 5,5'-bis-1H-tetrazole dianion, specifically the torsion angle between the two tetrazole rings, is a defining feature of its crystal structure. The observed twisted conformation is a result of minimizing steric hindrance between the two rings while optimizing electronic interactions within the molecule and intermolecular packing forces. researchgate.net

Computational Chemistry and Theoretical Modeling of 5,5 Bis 1h Tetrazole Diammonium Salt

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to investigate the fundamental properties of 5,5'-Bis-1H-tetrazole diammonium salt, including its geometry, electronic structure, and thermochemistry. These computational methods allow for a detailed exploration of the molecule's characteristics, which are often difficult to measure experimentally.

Density Functional Theory (DFT) is a mainstay for the computational study of nitrogen-rich energetic compounds due to its favorable balance of computational cost and accuracy. DFT methods have been extensively applied to study the 5,5'-bistetrazole (BTO) backbone, which is the core anionic component of the salt. researchgate.netnih.gov Periodic DFT calculations, which account for the crystalline structure, have been particularly useful in investigating the properties of related energetic ionic salts like dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50). researchgate.net

Table 1: Selected DFT Functionals and Their Applications to Bistetrazole Systems

| DFT Functional | Basis Set | Application | Reference |

|---|---|---|---|

| wB97XD | 6-311+G(d,p) | Decomposition pathways of the 5,5'-bitetrazole-1,1'-diide anion | researchgate.netresearchgate.net |

| CA-PZ (LDA) | Plane-wave | Crystal and electronic structures of TKX-50 under pressure | |

| CAM-B3LYP | 6-31G(d) | Impact sensitivity prediction of nitrogenous salts | bohrium.com |

While DFT is widely used, higher-level ab initio methods are employed to obtain benchmark-quality data for properties like interaction energies and heats of formation. These methods, though computationally more demanding, provide a higher degree of accuracy. For molecules where non-covalent interactions are significant, such as the ionic interactions in this compound, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are invaluable. rsc.orghu-berlin.de

For example, the Complete Basis Set (CBS) method, specifically CBS-4M, has been used to calculate the gas-phase heat of formation of the closely related TKX-50, yielding a value of 446.6 kJ mol⁻¹. researchgate.net Extrapolating results from MP2 and CCSD(T) calculations to the complete basis set limit is a standard procedure for achieving high accuracy for properties like planarization barriers and interaction energies in nitrogen-containing heterocycles. rsc.orgkomorowski.edu.pl These high-level calculations are crucial for validating the results from more cost-effective DFT methods and for building accurate thermochemical models for energetic materials. hu-berlin.de While a comprehensive study applying a broad suite of these high-level methods specifically to this compound is not widely documented, the principles are directly transferable from studies on its constituent anion and other complex energetic materials. researchgate.netrsc.org

Understanding the distribution of electrons and the nature of the chemical bonds within this compound is fundamental to explaining its stability and reactivity.

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated wavefunction into localized orbitals corresponding to chemical intuition, such as core electrons, lone pairs, and bonds. wikipedia.orgq-chem.com This method provides a detailed picture of the charge distribution and the nature of bonding.

In this compound, NBO analysis would partition the electron density to reveal the natural charges on each atom. This would quantitatively confirm the ionic nature of the salt, showing a net positive charge on the two ammonium (B1175870) (NH₄⁺) cations and a corresponding negative charge distributed across the 5,5'-bistetrazole (BTO²⁻) dianion. Within the BTO²⁻ dianion, NBO analysis elucidates the hybridization of the atoms and the composition of the bonding orbitals. It reveals the σ-framework and the delocalized π-electrons that contribute to the aromaticity of the tetrazole rings. q-chem.comyoutube.com

The stability of the 5,5'-bistetrazole dianion is significantly influenced by the aromatic character of its two tetrazole rings. researchgate.net Aromaticity is a multi-faceted concept, and several computational indices are used to quantify it.

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a non-bonded point, typically the center of a ring (NICS(0)) or slightly above it (NICS(1)). beilstein-journals.org A significantly negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. Studies on the tetrazole rings within TKX-50 have utilized NICS calculations, particularly the out-of-plane component (NICSzz), to confirm their aromatic nature. bohrium.comresearchgate.net

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index. It evaluates the deviation of bond lengths within a ring from an ideal aromatic reference. usu.edu A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic system.

Theoretical studies on substituted tetrazoles show that the nature of the substituent can significantly affect the ring's aromaticity. Electron-withdrawing groups tend to enhance it, whereas electron-donating groups can weaken it. researchgate.net For the 5,5'-bistetrazole dianion, the presence of a negative charge and the inter-ring C-C bond influences the electron delocalization and thus the aromatic character of each tetrazole ring. bohrium.com

Table 2: Common Aromaticity Indices and Their Interpretation

| Index | Type | Indication of Aromaticity |

|---|---|---|

| NICS | Magnetic | Large negative value |

| HOMA | Geometric | Value approaches 1 |

| LOL-π | Electronic | Indicates delocalized π-electrons |

| AICD | Magnetic | Shows diatropic (clockwise) ring current |

Computational chemistry is instrumental in predicting the thermochemical properties of energetic materials, which are key determinants of their performance. Properties such as the heat of formation (HOF), density (ρ), detonation velocity (D), and detonation pressure (P) are routinely calculated.

The solid-state heat of formation is often predicted using a Born-Haber cycle, which combines the calculated gas-phase HOF of the individual ions (e.g., BTO²⁻ and NH₄⁺) with the calculated lattice energy of the crystalline salt. researchgate.net The gas-phase HOF itself can be determined through various computational schemes, such as atomization methods. researchgate.net For example, the HOF for the energetic material 5,5′-hydrazinebistetrazole was calculated to be +414 kJ mol⁻¹. researchgate.net

Once the solid-state HOF and density are obtained, empirical formulas like the Kamlet-Jacobs equations are used to predict detonation performance. nih.govmdpi.com These computational predictions are vital for the initial screening and design of new energetic materials, allowing researchers to prioritize synthetic efforts on the most promising candidates. nih.govresearchgate.net Studies on bistetrazole-based molecules have shown that these compounds can achieve high heats of formation and excellent detonation velocities, making them promising candidates for high-energy applications. nih.govrsc.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5,5'-bistetrazole (BTO) |

| Ammonium (NH₄⁺) |

| Dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50) |

| 5,5'-bitetrazole-1,1'-diide |

| 5,5′-hydrazinebistetrazole |

| Møller-Plesset perturbation theory |

Prediction of Thermochemical Properties

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations, particularly using reactive force fields (ReaxFF), are powerful tools for investigating the complex, fast processes involved in the thermal decomposition of energetic materials at an atomic level. nih.govdntb.gov.ua These simulations can elucidate the initial chemical events, reaction pathways, and formation of intermediate and final products under high-temperature conditions. nih.gov

For tetrazole-containing energetic materials, MD simulations have revealed that decomposition can be a complex process involving competing breakdown mechanisms. dtic.mil The specific decomposition pathway can be influenced by the placement of functional groups on the tetrazole ring rather than solely by the decomposition temperature. dtic.mil

In the case of compounds structurally related to this compound, such as dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50), MD simulations based on density functional based tight binding (DFTB-MD) have been instrumental. researchgate.net These studies show that the decomposition chemistry is initiated by intermolecular processes within the crystal lattice, specifically proton transfer, which then leads to the dissociation of the bistetrazole structure. researchgate.net

Theoretical studies have identified several potential initial steps in the decomposition of bistetrazole-based energetic materials.

Proton Transfer: For ionic salts like TKX-50, a consensus from multiple theoretical studies is that the decomposition is initiated by a proton transfer from the cation (hydroxylammonium) to the bistetrazole dianion. researchgate.netresearchgate.net This initial intermolecular step is crucial as it precedes the breakdown of the heterocyclic ring.

Ring Opening and Bond Cleavage: Following protonation, the decomposition proceeds via the breakdown of the tetrazole ring. rsc.org Quantum mechanics studies on the unimolecular decomposition of the bistetrazole anion suggest that the most favorable decomposition route involves the elongation and cleavage of the C5–N1 bond. researchgate.net Another potential pathway is the breaking of the N2–N3 bond, which can be triggered by oxidation of the anion. researchgate.net

Gas Release: The ultimate result of the initial decomposition steps is the release of stable gaseous products, primarily molecular nitrogen (N₂). researchgate.net In some pathways, the formation and release of other small molecules like N₂O have also been observed. researchgate.netresearchgate.net The pyrolysis of similar bis-tetrazole compounds is thought to begin with a ring-opening reaction, leading to the release of gaseous products like HCN and HN₃. rsc.org

The activation energy (Ea) is a key kinetic parameter that quantifies the energy barrier that must be overcome for a chemical reaction to occur, thereby governing the thermal stability of an energetic material. Computational methods are widely used to calculate these barriers for elementary reaction steps in decomposition.

For the bistetrazole dianion, a component structurally similar to the anion in the title compound, quantum mechanics calculations have determined the activation barriers for different decomposition channels. The barrier for the release of N₂ is calculated to be 45.1 kcal/mol, while the barrier for releasing N₂O is significantly higher at 72.2 kcal/mol. researchgate.net

Early MD simulations on TKX-50 reported activation energies of 188.7 kJ/mol (45.1 kcal/mol) for N₂ release and 302.1 kJ/mol (72.2 kcal/mol) for N₂O release, which align with the quantum mechanics findings. researchgate.net For a series of azobistetrazole derivatives, the calculated effective activation barriers for decomposition are in the range of 26-33 kcal/mol, which is notably lower than that of the parent tetrazole (~40 kcal/mol). researchgate.net

Table 2: Calculated Activation Barriers for Decomposition of Bistetrazole Anions

| System | Decomposition Channel | Activation Barrier (kcal/mol) | Computational Method | Source |

| Bistetrazole Dianion | N₂ Release | 45.1 | B3LYP | researchgate.net |

| Bistetrazole Dianion | N₂O Release | 72.2 | B3LYP | researchgate.net |

| Protonated Bistetrazole Anion | N₂ Release | 37.2 | B3LYP | researchgate.net |

| Protonated Bistetrazole Anion | N₂O Release | 59.5 | B3LYP | researchgate.net |

This table demonstrates the effect of protonation on the energy barriers for the decomposition of the bistetrazole core.

Proton transfer is a critical factor influencing the stability and decomposition mechanism of ionic energetic materials based on bistetrazole. As established by molecular dynamics simulations, the initial chemical event in the decomposition of TKX-50 is the transfer of a proton from the hydroxylammonium cation to the bistetrazole dianion. researchgate.netresearchgate.net

This proton transfer has a significant destabilizing effect on the bistetrazole anion. Quantum mechanics calculations show that transferring a single proton to the dianion substantially lowers the activation energy barriers for subsequent decomposition reactions. The barrier for N₂ release decreases from 45.1 kcal/mol in the dianion to 37.2 kcal/mol in the monoprotonated anion. researchgate.net Similarly, the barrier for N₂O release drops from 72.2 kcal/mol to 59.5 kcal/mol upon protonation. researchgate.net

Studies of Shock-Induced Plasticity and Anisotropic Impact Sensitivity

The response of energetic materials to shock loading is a critical determinant of their safety and performance. Computational studies, particularly large-scale molecular dynamics (MD) simulations, provide molecular-level insights into the mechanisms of shock-induced plasticity and anisotropic impact sensitivity. While specific studies focusing exclusively on this compound are limited, extensive research on the closely related energetic material, dihydroxylammonium 5,5′-bis(tetrazole)-1,1′-diolate (TKX-50), offers significant transferable knowledge. caltech.eduresearchgate.netacs.org

Anisotropic impact sensitivity refers to the directional dependence of a crystal's response to shock stimulus. caltech.edu For single-crystal energetic materials, shock loading along different crystallographic axes can lead to vastly different initiation sensitivities. caltech.eduresearchgate.net MD simulations on TKX-50 have shown that this anisotropy is directly linked to the activation of different slip systems during plastic deformation. caltech.edu For instance, simulations predict that for TKX-50, the researchgate.net direction is the most sensitive to impact, while the rsc.org direction is the least sensitive. caltech.eduresearchgate.net This is quantified by the Hugoniot Elastic Limit (HEL), which is the maximum stress a material can withstand elastically before plastic deformation begins. caltech.edu A lower HEL value typically corresponds to higher sensitivity.

The primary mechanism for plastic deformation under shock compression is the movement of dislocations along specific crystallographic planes and directions, known as slip systems. caltech.edu The ease with which these slip systems can be activated determines the material's propensity for forming "hot spots" through the dissipation of mechanical energy, which can lead to detonation initiation.

Table 1: Predicted Anisotropic Impact Sensitivity Data for TKX-50 (Analogue for Bistetrazole Salts) Data from large-scale MD simulations of Dihydroxylammonium 5,5′-bis(tetrazole)-1,1′-diolate (TKX-50), a structurally related compound.

| Shock Direction | Predicted Hugoniot Elastic Limit (HEL) (GPa) | Relative Sensitivity | Primary Slip Systems Activated |

|---|---|---|---|

| rsc.org | 6.1 | Least Sensitive | (001)/ echemi.com, (010)/ researchgate.net |

| researchgate.net | 14.2 | Most Sensitive | (100)/ osti.gov, (001)/ echemi.com |

| researchgate.net | 9.1 | Intermediate | No obvious slip system observed |

Source: caltech.eduresearchgate.net

These computational approaches, validated against experimental data where available, are crucial for understanding how the crystal structure of bistetrazole salts like this compound governs their shock response. researchgate.net

Analysis of Thermodynamic and Mechanical Properties at the Molecular Level

Molecular dynamics (MD) simulations, utilizing flexible classical force fields, are instrumental in predicting the thermodynamic and mechanical properties of energetic materials from the molecular level up. researchgate.net These simulations can calculate properties that are essential for performance and safety assessment but may be difficult to measure experimentally. For bistetrazole-based salts, a flexible force field is first developed to accurately reproduce known molecular and crystal properties, such as molecular geometry, vibrational frequencies, torsion barriers, cell parameters, and lattice energy. researchgate.netacs.org

Table 2: Computationally Predicted Properties for Bistetrazole-Based Energetic Materials (Illustrative) Properties are often calculated for related compounds like TKX-50 to infer behavior.

| Property | Description | Significance |

|---|---|---|

| Isothermal Compressibility | The relative volume change of the crystal in response to a change in pressure at constant temperature. | Relates to the material's response to shock waves and pressure. researchgate.net |

| Coefficient of Thermal Expansion | The fractional change in volume per degree of temperature change. researchgate.net | Important for understanding material stability and compatibility under varying temperatures. acs.org |

| Elastic Moduli | A measure of the material's stiffness and its resistance to elastic deformation under stress. | Determines the mechanical integrity and response to external forces. researchgate.net |

| Heat Capacity | The amount of heat required to raise the temperature of the material by a certain amount. | Crucial for modeling thermal behavior and predicting thermal runaway. researchgate.net |

| Bulk Modulus | A measure of resistance to compression from all directions. | Indicates the material's incompressibility under hydrostatic pressure. researchgate.net |

Source: researchgate.netacs.orgresearchgate.net

These theoretical analyses provide a comprehensive picture of the material's behavior under various physical stimuli, guiding the design of safer and more reliable energetic formulations. bohrium.com

Additives Effects on Crystal Morphology

The crystal morphology—the size and shape of crystals—profoundly influences the sensitivity, processability, and performance of energetic materials. researchgate.netresearchgate.net Theoretical prediction of crystal morphology is a valuable tool for engineering the desired crystal habits. researchgate.net The Attachment Energy (AE) model is a widely used computational method to predict crystal morphology in a vacuum. researchgate.netresearchgate.net This model calculates the energy released when a growth slice attaches to a specific crystal face; faces with lower attachment energies grow slower and are therefore more prominent in the final crystal shape. researchgate.net

For example, studies on the related compound TKX-50 have shown that its crystal morphology can be improved (e.g., made less acicular or flaky) by using certain polar solvents or additives. researchgate.net Computational predictions indicated that in a vacuum, TKX-50 forms long flaky crystals dominated by the (0 2 0) face. researchgate.net However, in the presence of additives like sodium laurylsulfonate, the morphological importance of this face decreases, leading to a more favorable crystal shape. researchgate.net These computational methods allow for the screening of various additives to find those that can tailor the crystal morphology of compounds like this compound for improved safety and handling characteristics. nih.gov

Table 3: Common Additives and Their General Effects on Energetic Crystal Morphology

| Additive Type | Example | Mechanism of Action | Potential Effect on Morphology |

|---|---|---|---|

| Surfactants | Sodium dodecyl sulfonate | Adsorbs onto specific crystal faces, inhibiting growth through steric hindrance and energetic stabilization. researchgate.netd-nb.info | Can reduce aspect ratio, leading to more equant or block-like crystals. |

| Polymers | Dextrin, Hydroxyethyl cellulose (B213188) (HEC) | Large molecules that can block multiple growth sites on a crystal face. researchgate.netnih.gov | Often leads to particle size reduction and can change crystal habit from needles to rods or spheres. nih.gov |

| "Tailor-made" Additives | Amino acids | Structurally similar to the solute, allowing them to incorporate into or strongly bind to specific sites, disrupting the crystallization process. nih.gov | Highly specific changes in crystal shape depending on the additive-crystal face interaction. |

Source: researchgate.netd-nb.infonih.gov

Reaction Pathway and Kinetic Studies

Mechanism of Thermal Decomposition (e.g., Tetrazole Ring-Opening, N2 Elimination)

Understanding the thermal decomposition mechanism of this compound is fundamental to assessing its thermal stability and hazard potential. For tetrazole-based energetic compounds, the decomposition process is typically a complex, multi-stage reaction initiated by the absorption of thermal energy. researchgate.net

The primary and most crucial step in the thermal decomposition of many bistetrazole compounds is the ring-opening of the tetrazole heterocycle. researchgate.net This initial step is endothermic and requires breaking the N-N bonds within the ring, which are often the weakest links. Theoretical studies on related compounds like 1,5-diaminotetrazole (DAT) have shown that N2 elimination from the ring is a key primary decomposition process. Following the initial ring-opening, a cascade of exothermic reactions occurs, leading to the rapid release of large volumes of gaseous products, primarily molecular nitrogen (N2), which is responsible for the energetic nature of these materials. researchgate.net

Studies on the pyrolysis of 5,5′-bis(1H-tetrazolyl)amine (BTA) revealed that the decomposition likely begins with a ring-opening reaction, followed by the release of gaseous products such as hydrogen cyanide (HCN), hydrogen azide (B81097) (HN3), and ammonia (B1221849) (NH3). researchgate.net For the diammonium salt, the decomposition of the ammonium cation would also contribute ammonia to the product mixture. Kinetic models developed from experimental data (such as TG-DSC) can describe the decomposition process and predict the material's behavior under different heating scenarios. researchgate.net

Table 4: Likely Gaseous Products from the Thermal Decomposition of this compound

| Product | Origin |

|---|---|

| Nitrogen (N₂) | Elimination from the tetrazole ring. |

| Ammonia (NH₃) | Decomposition of the ammonium cation and subsequent reactions. researchgate.net |

| Hydrogen Cyanide (HCN) | Fragmentation of the tetrazole ring structure. researchgate.net |

| Hydrogen Azide (HN₃) | A common intermediate/product from tetrazole ring cleavage. researchgate.net |

Source: researchgate.net

Oxidation and Reduction Reaction Pathways

The this compound can participate in both oxidation and reduction (redox) reactions, a property central to its function in energetic formulations where it might interact with oxidizing or reducing agents. db-thueringen.de The tetrazole ring system, with its high nitrogen content, is inherently an electron-rich system but can undergo both oxidation and reduction under specific conditions.

The oxidation pathway often involves the removal of electrons from the nitrogen atoms of the tetrazole rings. This can be achieved electrochemically or with strong chemical oxidizers. For instance, the oxidative coupling of 5-amino-1H-tetrazole to form a 5,5′-azotetrazolate linkage is a key reaction in the synthesis of related energetic salts, demonstrating the accessibility of oxidative pathways.

Reduction pathways typically involve the addition of electrons to the heterocyclic system. These reactions can lead to ring cleavage and the formation of various reduced nitrogen species. The specific reagents and reaction conditions determine the final products of these redox reactions. Computational methods, such as DFT, combined with experimental techniques like cyclic voltammetry, are powerful tools for studying the redox potentials and reaction mechanisms of such heterocyclic compounds. These studies help to understand the electrochemical stability and potential interactions of the material within complex energetic mixtures.

Advanced Material Applications and Performance Evaluation

High-Energy-Density Materials (HEDMs)

5,5'-Bis-1H-tetrazole diammonium salt is recognized as a significant high-energy-density material (HEDM). Its energetic characteristics stem from its high positive heat of formation and the large volume of gaseous products, primarily nitrogen, released upon decomposition. researchgate.netat.ua The presence of a high concentration of nitrogen-nitrogen bonds within the tetrazole rings contributes substantially to the molecule's stored chemical energy. at.ua Tetrazole-based compounds, in general, are a focal point in the research of energetic ionic salts due to their high nitrogen content, favorable heats of formation, density, and detonation properties. researchgate.netresearchgate.net The diammonium salt of 5,5'-bis-1H-tetrazole is part of a broader class of energetic salts derived from anions like 5-(tetrazol-5-ylamino)tetrazolate (HBTA⁻) and 5,5'-bis(tetrazolate) (HBT⁻), which are synthesized to create competitive energetic materials. researchgate.netnih.gov

A critical aspect of modern energetic materials is their insensitivity to accidental stimuli such as impact and friction, ensuring safer handling and storage. Research into tetrazole derivatives has focused on balancing high energy output with low sensitivity. researchgate.net While some tetrazole derivatives can be highly sensitive, the diammonium salt of 5,5'-bis-1H-tetrazole is explored for applications where reduced sensitivity is a key requirement. The development of insensitive energetic materials is a primary goal in the field, with a focus on creating compounds that are less prone to accidental initiation than traditional explosives. researchgate.net The incorporation of the bistetrazole structure is a strategy employed in the design of new insensitive high-performing explosives. rsc.org

The scientific community is actively seeking safer and, in some cases, more powerful replacements for conventional military explosives like RDX (1,3,5-trinitro-1,3,5-triazacyclohexane), HNS (hexanitrostilbene), and CL-20 (2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane). rsc.org Bistetrazole derivatives are considered promising candidates in this endeavor. rsc.org For instance, the related compound dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50) has been shown to outperform RDX and is comparable to CL-20 in performance, while being simpler and cheaper to produce. rsc.orguni-muenchen.de The quest for RDX alternatives is driven by the need for explosives with lower sensitivity to prevent accidental detonations. researchgate.net The energetic properties of various bistetrazole derivatives suggest their potential as competitive high-energy-density materials that could serve as replacements for traditional explosives. rsc.org

The rapid and controlled decomposition of this compound to produce a large volume of non-toxic gas, primarily nitrogen, makes it an excellent candidate for gas-generating applications. This property is particularly valuable in automotive airbag inflators. google.comgoogle.com The fuel in these systems must decompose quickly and efficiently to inflate the airbag in a fraction of a second. The monoammonium salt of 5,5'-bis-1H-tetrazole has been identified as an excellent fuel for this purpose. google.com Tetrazole compounds, in general, are considered useful as gas generators. sciencemadness.org

The high nitrogen content and energetic nature of this compound also lend to its potential use in propellant formulations and pyrotechnic compositions. researchgate.net In propellants, a high specific impulse is desirable, and nitrogen-rich compounds can contribute to this performance metric. uni-muenchen.de Tetrazole derivatives are recognized for their high combustion performance, making them suitable for such applications. researchgate.net The thermal stability and gas-releasing properties are key factors for their utility in propellants and explosives. Furthermore, certain metal salts of tetrazole derivatives are being investigated for use as perchlorate-free pyrotechnics, offering a more environmentally friendly alternative. researchgate.net

Performance Prediction and Experimental Characterization

The evaluation of new energetic materials like this compound involves a combination of computational modeling and experimental testing to predict and verify their performance characteristics.

Computational methods are invaluable for estimating the key performance indicators of energetic materials before undertaking complex and potentially hazardous synthesis and testing. For energetic salts derived from anions like 5,5'-bis(tetrazolate), detonation pressures have been calculated to range from 19.4 to 33.6 GPa, with detonation velocities spanning from 7677 to 9487 m/s. researchgate.netnih.gov These calculations indicate that such materials are competitive with existing energetic compounds. researchgate.netnih.gov

For example, a related bistetrazole derivative, (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol), exhibits a calculated detonation velocity of 9017 m/s, which is superior to that of RDX (8795 m/s). rsc.org Another example, dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50), has a calculated detonation velocity higher than RDX, HMX, and CL-20, and a detonation pressure that exceeds TNT and RDX. uni-muenchen.de Its calculated specific impulse is also slightly better than these conventional explosives. uni-muenchen.de Computational tools like the EXPLO5 code are frequently used to predict these parameters based on properties such as density and heat of formation. rsc.org

| Compound | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |

|---|---|---|---|

| Energetic salts of 5,5'-bis(tetrazolate) anion | 7677 - 9487 | 19.4 - 33.6 | researchgate.netnih.gov |

| (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | 9017 | Not specified | rsc.org |

| Dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50) | >9698 | >40.0 | uni-muenchen.de |

| RDX (for comparison) | 8795 | 34.9 | rsc.orguni-muenchen.de |

Experimental Assessment of Sensitivity to External Stimuli (Impact, Friction, Electrostatic Discharge)

The sensitivity of an energetic material to external stimuli such as impact, friction, and electrostatic discharge (ESD) is a critical parameter for its safe handling and application. For the family of 5,5'-bistetrazolates, these properties are well-documented. A comprehensive study of various nitrogen-rich 5,5'-bistetrazolate salts, including the diammonium salt (referred to as compound 1 in the study), determined their sensitivities using standardized BAM (Bundesanstalt für Materialforschung und -prüfung) methods. nih.gov

The diammonium 5,5'-bistetrazolate salt was found to be insensitive to impact at energies up to 40 Joules (>40 J). nih.gov Its friction sensitivity was determined to be 120 Newtons. nih.gov Furthermore, the compound is significantly insensitive to electrostatic discharge, with a measured value of 1.5 Joules. nih.gov These values indicate a relatively low sensitivity profile, which is a desirable characteristic for energetic materials, suggesting a lower risk of accidental initiation compared to more sensitive compounds. nih.gov The inherent stability of the bistetrazole backbone, combined with the formation of ionic salts, contributes to these favorable sensitivity properties. nih.govresearchgate.net

Table 1: Experimental Sensitivity Data for this compound and Related Compounds Data sourced from Klapötke, et al. (2012). nih.gov

| Compound | Impact Sensitivity (J) | Friction Sensitivity (N) | Electrostatic Discharge (J) |

|---|---|---|---|

| Diammonium 5,5'-bistetrazolate | > 40 | 120 | 1.5 |

| Hydrazinium (B103819) 5,5'-bistetrazolate | 15 | 80 | 0.5 |

| Hydroxylammonium 5,5'-bistetrazolate | 7 | 120 | 0.5 |

| Guanidinium 5,5'-bistetrazolate | > 40 | > 360 | 1.0 |

Coordination Chemistry and Metal Complexes

The 5,5'-bistetrazole dianion is an effective and versatile ligand in coordination chemistry, capable of forming a variety of structures with metal ions.